molecular formula C27H26ClN3O3S B2463213 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-76-2

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2463213
CAS RN: 1115313-76-2
M. Wt: 508.03
InChI Key: JJOKAOMIQRGEQI-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508.03. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

A variety of quinazolinone derivatives, including compounds similar to the one , have demonstrated significant antibacterial and antifungal properties. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were effective against bacteria like Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger (Desai, Dodiya, & Shihora, 2011). Similarly, Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones with notable antibacterial and antifungal activities (Patel & Patel, 2010).

Anticonvulsant and Antimicrobial Properties

Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the anticonvulsant and antimicrobial activities of quinazolinone derivatives. They reported that certain compounds showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and also demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Applications in Cancer Research

The research by Bu et al. (2001) indicated the potential of certain 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives in cancer treatment. These compounds, related to quinazolinone, showed substantial growth delays against in vivo colon tumors in mice, suggesting their applicability in cancer therapeutics (Bu et al., 2001).

Computational Predictions and Toxicity Studies

Danylchenko, Drushlyak, and Kovalenko (2016) utilized computer predictions to analyze the biological activity spectrum and acute toxicity of triazoloquinazoline carboxamides. This approach is instrumental in predicting the pharmacological potential and safety of new compounds, including quinazolinone derivatives (Danylchenko, Drushlyak, & Kovalenko, 2016).

Molecular Docking and Spectroscopic Analysis

El-Azab et al. (2016) conducted a comprehensive study involving molecular docking and spectroscopy of quinazolinone derivatives. This research provides insights into the molecular interactions and potential therapeutic targets of these compounds (El-Azab et al., 2016).

Novel Synthetic Pathways

Sriramoju, Kurva, and Madabhushi (2018) developed an efficient method for preparing dihydroquinazolin-4(1H)-ones, demonstrating novel synthetic routes that could be applicable to the compound (Sriramoju, Kurva, & Madabhushi, 2018).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-34-16-14-29-25(32)21-9-12-23-24(17-21)30-27(35-18-20-7-10-22(28)11-8-20)31(26(23)33)15-13-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOKAOMIQRGEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

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